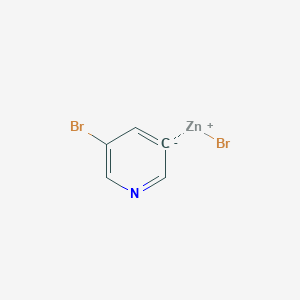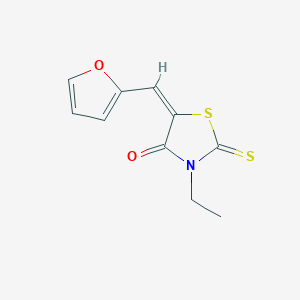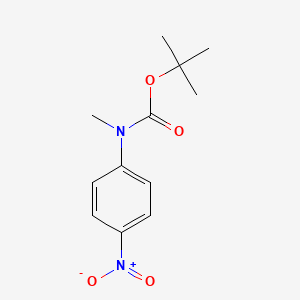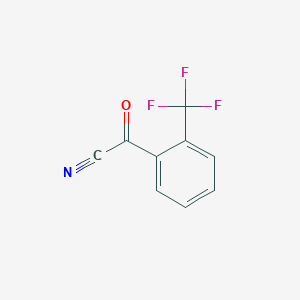
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF (5BPZB) is an organometallic compound that is used in a variety of laboratory experiments. It is an important reagent for organic synthesis and is used in a variety of reactions, including Grignard reactions, Wittig reactions, and the Heck reaction. 5BPZB is also used in the synthesis of various polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). 5BPZB is a versatile reagent that has many applications in organic synthesis and materials science.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the reaction of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF with a substrate involves the formation of a coordination complex between the zinc atom of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF and the substrate. This coordination complex then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF are not well understood. However, it is believed that (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF can act as a catalyst in certain biochemical reactions, such as the synthesis of polymers and organic molecules. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF may be able to interact with certain proteins and enzymes, although the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
The main advantage of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of polymers and organic molecules. The main limitation of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is that the mechanism of action is not fully understood, so it is difficult to predict the outcome of certain reactions.
Future Directions
There are several potential future directions for research on (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. These include further exploration of the mechanism of action, the development of new synthetic protocols, and the investigation of the biochemical and physiological effects of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. In addition, further research could be conducted on the synthesis of polymers and organic molecules using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. Finally, further research could be conducted on the use of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in the synthesis of pharmaceuticals.
Synthesis Methods
The synthesis of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is relatively simple and involves the reaction of zinc bromide with 5-bromopyridine in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is catalyzed by a base, such as triethylamine. The reaction produces a white precipitate of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF.
Scientific Research Applications
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is widely used in a variety of scientific research applications. It is commonly used in the synthesis of polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is also used in the synthesis of organic molecules, such as pyrrolidines, piperidines, and pyridines. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is used in the synthesis of pharmaceuticals, such as antifungals and antibiotics.
properties
IUPAC Name |
5-bromo-3H-pyridin-3-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYUHWQXZIFSD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)zinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)






